N-(1-adamantyl)-N'-(2-furoyl)thiourea
CAS No.:
Cat. No.: VC0595770
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H20N2O2S |
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Molecular Weight | 304.4 g/mol |
IUPAC Name | N-(1-adamantylcarbamothioyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C16H20N2O2S/c19-14(13-2-1-3-20-13)17-15(21)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H2,17,18,19,21) |
Standard InChI Key | RPEMSGPUFWLLOW-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CO4 |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CO4 |
Introduction
Chemical Structure and Properties
N-(1-adamantyl)-N'-(2-furoyl)thiourea is characterized by a distinctive molecular architecture featuring an adamantyl group and a furoyl moiety connected through a thiourea functional group. The adamantyl group, a rigid tricyclic structure, contributes significant lipophilicity and metabolic stability to the molecule. Meanwhile, the furoyl component, derived from 2-furoic acid, introduces aromatic properties and potential for hydrogen bonding.
The thiourea linker (-NH-C(S)-NH-) serves as a crucial structural element in this compound, providing multiple sites for hydrogen bonding and coordination with biological targets. This functional group is known for its versatility in medicinal chemistry applications due to its ability to interact with various enzyme active sites and receptors .
Physical and Chemical Properties
The physical properties of N-(1-adamantyl)-N'-(2-furoyl)thiourea reflect its molecular composition:
Property | Characteristic | Notes |
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Appearance | Crystalline solid | Typically off-white to pale yellow |
Molecular Weight | Approximately 320 g/mol | Calculated based on constituent atoms |
Solubility | Moderate in organic solvents | Limited water solubility due to adamantyl group |
Stability | Thermally stable | Resistant to degradation under normal conditions |
Hydrogen Bonding | Multiple donor/acceptor sites | Contributes to binding with biological targets |
The presence of the adamantyl group significantly enhances the compound's lipophilicity, which influences its pharmacokinetic properties, including absorption and distribution in biological systems . The thiourea functional group provides opportunities for both hydrogen bond donation and acceptance, enabling interactions with multiple biological targets.
Structural Comparison with Similar Compounds
N-(1-adamantyl)-N'-(2-furoyl)thiourea belongs to a broader family of thiourea derivatives with diverse structural features. Comparing this compound with structurally similar analogs provides insight into structure-activity relationships and potential applications.
Comparison with Related Thiourea Derivatives
Several compounds share structural similarities with N-(1-adamantyl)-N'-(2-furoyl)thiourea:
Structural Features Contributing to Activity
The unique combination of the adamantyl structure with the furoyl moiety in N-(1-adamantyl)-N'-(2-furoyl)thiourea likely contributes to its biological activities. The adamantyl group is known to enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties . The furoyl group provides opportunities for hydrogen bonding and potential interactions with specific binding sites in biological targets.
Biological Activities and Applications
Thiourea derivatives, including those with structural similarities to N-(1-adamantyl)-N'-(2-furoyl)thiourea, have demonstrated diverse biological activities that make them promising candidates for drug development.
Enzyme Inhibition Properties
Thiourea derivatives have shown significant enzyme inhibitory activities, particularly against:
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Acetylcholinesterase (AChE)
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Butyrylcholinesterase (BChE)
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Tyrosinase
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Urease
In a study of chiral thiourea derivatives, several compounds demonstrated potent inhibition of these enzymes . The adamantyl group found in our target compound is known to enhance binding to enzyme active sites, potentially contributing to enzyme inhibitory activity.
Structure-Activity Relationship Studies
Understanding the relationship between structural features and biological activities is crucial for the rational design of more effective derivatives.
Key Structural Elements
Several structural elements of N-(1-adamantyl)-N'-(2-furoyl)thiourea are likely to influence its biological activity:
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The adamantyl group provides lipophilicity and metabolic stability
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The thiourea linker offers hydrogen bonding capabilities
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The furoyl moiety introduces aromatic character and additional hydrogen bonding sites
Research on related compounds suggests that modifications to any of these components can significantly alter biological activity profiles . For instance, replacing the adamantyl group with other substituents can affect binding affinity and pharmacokinetic properties.
Molecular Modeling and Computational Studies
Computational approaches have been employed to study similar thiourea derivatives. Techniques such as:
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Natural Bond Orbital (NBO) analysis
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HOMO-LUMO calculations
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Molecular docking studies
These methods have provided insights into the electronic properties and potential binding modes of thiourea derivatives . Similar computational approaches could be valuable for understanding the activity of N-(1-adamantyl)-N'-(2-furoyl)thiourea and designing improved analogs.
Research Challenges and Future Directions
Despite promising biological activities, research on N-(1-adamantyl)-N'-(2-furoyl)thiourea faces several challenges that need to be addressed.
Current Research Limitations
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Limited solubility in aqueous media, potentially affecting bioavailability
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Need for more comprehensive structure-activity relationship studies
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Requirement for in vivo evaluation to confirm in vitro findings
Future Research Directions
Several promising research directions could advance the understanding and application of N-(1-adamantyl)-N'-(2-furoyl)thiourea:
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Development of more water-soluble analogs through targeted structural modifications
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Investigation of specific binding mechanisms through crystallographic studies
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Expansion of biological activity screening to include additional targets
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Formulation studies to enhance delivery and bioavailability
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In-depth toxicological evaluation to assess safety profiles
The emerging trend of replacing thiourea scaffolds with tetrazole moieties, as seen in recent research , suggests a potential direction for developing derivatives with improved pharmacological profiles while maintaining the core biological activities.
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